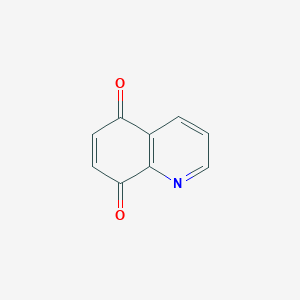

5,8-Quinolinedione

Overview

Description

5,8-Quinolinedione is a useful research compound. Its molecular formula is C9H5NO2 and its molecular weight is 159.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 682996. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Quinoline-5,8-dione, also known as 5,8-Quinolinequinone or 5,8-Quinolinedione, is a compound that has been extensively researched for its biological effects . This article will cover the compound’s targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that the compound exhibits a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antimalarial activities .

Mode of Action

The structure–activity research showed that the this compound scaffold is responsible for its biological effect

Biochemical Pathways

Given its broad spectrum of activities, it can be inferred that the compound likely interacts with multiple pathways related to cell proliferation and survival, particularly in the context of its anticancer activity .

Pharmacokinetics

One study identified a derivative of quinoline-5,8-dione that exhibited high inhibitory activity and potent anti-proliferative effects in cell lines, along with excellent pharmacokinetic characteristics and high oral bioavailability .

Result of Action

Quinoline-5,8-dione and its derivatives have been shown to exhibit potent antiproliferative effects, indicating their potential utility in the treatment of cancer . They also display a range of other activities, including antimalarial, antiviral, antibacterial, and antifungal effects .

Biochemical Analysis

Biochemical Properties

Quinoline-5,8-dione has been used for the robust quantitative analysis of Glutathione (GSH) by matrix-assisted laser desorption/ionization (MALDI) mass spectrometry . The compound reacts with GSH with high efficiency at room temperature, and the resultant Quinoline-5,8-dione-GSH conjugate can be readily detected by MALDI MS without interferences .

Cellular Effects

The cellular effects of Quinoline-5,8-dione are primarily observed through its interaction with GSH. The level of GSH directly affects the redox ability of organisms . This system plays an important role in maintaining the homeostasis of the cells .

Molecular Mechanism

The molecular mechanism of Quinoline-5,8-dione involves its reaction with GSH. The high nucleophilic nature of GSH enables it to detoxify and scavenge free radicals under physiological conditions .

Temporal Effects in Laboratory Settings

The temporal effects of Quinoline-5,8-dione in laboratory settings are observed through its interaction with GSH. The Quinoline-5,8-dione-GSH conjugate can be readily detected by MALDI MS, indicating the stability of the compound .

Metabolic Pathways

Quinoline-5,8-dione is involved in the metabolic pathways related to GSH. GSH and its disulfide (GSSG) is one of the most important redox systems in eukaryotic cells .

Biological Activity

5,8-Quinolinedione is a compound that has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, structure-activity relationships, and recent research findings.

Overview of Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Anticancer Activity : It has shown promise against various cancer cell lines, including melanoma, glioblastoma, and breast cancer.

- Antimicrobial Properties : The compound demonstrates antibacterial, antifungal, and antiviral activities.

- Antimalarial Effects : Natural derivatives have been found to possess antimalarial properties.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. One key target is the enzyme nicotinamide adenine dinucleotide phosphate (NADPH)-quinone oxidoreductase (NQO1), which plays a crucial role in cellular redox balance and detoxification processes. The interaction with NQO1 leads to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications at the C-6 and C-7 positions significantly influence the compound's potency and selectivity. For instance:

- Substituents at C-6 : Alkoxy groups have been shown to enhance activity against specific cancer cell lines.

- Substituents at C-7 : The introduction of various functional groups can either increase or decrease cytotoxicity.

Table 1 summarizes the cytotoxic activity of selected derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 6-Chloro-7-methoxy-5,8-QD | MDA-MB-231 | 2.7 | 18.4 |

| 7-Alkoxy Derivative | C-32 | 0.59 | >20 |

| 6,7-Dichloro-5,8-QD | SNB-19 | 1.52 | - |

| Cisplatin | MDA-MB-231 | 50 | - |

Note: IC50 values represent the concentration required to inhibit cell proliferation by 50% compared to control cells.

Recent Research Findings

Recent studies have expanded our understanding of the pharmacological potential of this compound:

- Anticancer Studies : A review highlighted that certain synthetic derivatives exhibited superior anticancer activity compared to natural compounds . For example, derivatives with propoxy groups showed enhanced activity against breast cancer cells with an IC50 value significantly lower than that of cisplatin.

- Antimicrobial Activity : Research has confirmed that natural and synthetic derivatives possess strong antibacterial and antifungal properties. Some compounds were effective against resistant strains of bacteria .

- Case Studies : Clinical studies have explored the use of this compound derivatives in treating leukemia and other malignancies. Although some compounds demonstrated high toxicity leading to halted clinical trials, ongoing research aims to modify these compounds for improved safety profiles .

Properties

IUPAC Name |

quinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJSPQCVDHGYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146665 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10470-83-4 | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.